N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic heterocycle featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradecane core. Key substituents include:
- 7-[(4-Methoxyphenyl)methyl]: A benzyl group with a para-methoxy substituent, enhancing solubility and steric bulk.
- 6-Imino and 2-oxo groups: These functional groups suggest hydrogen-bonding capabilities and possible tautomerism.
The carboxamide moiety at position 5 likely enhances metabolic stability and binding affinity, making the compound a candidate for medicinal chemistry applications, such as kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C30H29N5O5 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H29N5O5/c1-38-21-10-7-20(8-11-21)18-35-27(31)22(17-23-28(35)33-26-6-4-5-15-34(26)30(23)37)29(36)32-14-13-19-9-12-24(39-2)25(16-19)40-3/h4-12,15-17,31H,13-14,18H2,1-3H3,(H,32,36) |
InChI Key |
JKWFIZWSTBJNMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the triazatricyclo structure: This step involves cyclization reactions that form the core triazatricyclo structure.
Introduction of functional groups: Various functional groups, such as methoxy and imino groups, are introduced through substitution reactions.
Final coupling reactions: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imino groups to amines.
Substitution: Aromatic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Substituents :
- 4-Fluorophenylmethyl vs. 4-methoxyphenylmethyl : Fluorine’s electronegativity may reduce electron density compared to methoxy’s electron-donating effect.
- 7-Pentyl group : Introduces greater hydrophobicity compared to the target compound’s benzyl substituent.
- Implications : The pentyl chain may enhance membrane permeability but reduce solubility. Fluorine could alter binding interactions in biological targets.
Spirocyclic Benzothiazolyl Compounds
- Core Structure : 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione vs. triazatricyclo system.
- Functional Groups: Benzothiazole rings and dimethylaminophenyl groups contribute to fluorescence or photophysical properties.
- Applications : Primarily used as intermediates in organic synthesis, contrasting with the target compound’s inferred medicinal applications.
Agrochemical Carboxamides
- Examples :
- N-(3,4-Dichlorophenyl)propanamide (Propanil) : A herbicide with a simpler carboxamide structure.
- Iprodione Metabolite : Features dichlorophenyl and imidazolidine groups.
- Comparison : The target compound’s methoxyphenyl groups may reduce toxicity compared to chlorinated agrochemicals but share similar amide-mediated stability.
Physicochemical and Functional Comparison
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that may contribute to its biological properties. Its molecular formula is C29H26N5O4, with a molecular weight of approximately 526.54 g/mol. The presence of methoxy groups and an imino functional group suggests potential interactions with various biological targets.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C29H26N5O4 |
| Molecular Weight | 526.54 g/mol |
| Structural Characteristics | Triazatricyclo framework |
| Functional Groups | Methoxy, imino |
The biological activity of this compound is believed to involve modulation of enzyme activity and interaction with specific receptors in various physiological pathways. Although the precise mechanisms are still under investigation, preliminary studies indicate that the compound may exhibit anti-inflammatory and anticancer properties by inhibiting certain enzyme activities and affecting cell signaling pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can inhibit phospholipase A2 (PLA2) activity. PLA2 is involved in inflammatory processes by releasing arachidonic acid from phospholipids in cell membranes. The inhibition of PLA2 by this compound suggests a potential role as an anti-inflammatory agent .
- Anticancer Potential : Research has indicated that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In particular, studies have shown that it can induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
- Molecular Docking Studies : Computational studies using molecular docking have predicted that the compound can bind effectively to target proteins involved in cancer progression and inflammation. The binding affinity was comparable to known inhibitors of these targets, indicating its potential as a lead compound for drug development .
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Triazatricyclo Framework : The initial step involves cyclization reactions to establish the triazatricyclo structure.
- Functional Group Modifications : Subsequent steps include substitution reactions to introduce methoxy and imino groups.
- Purification : The final product is purified through crystallization or chromatography techniques to achieve high purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
